![molecular formula C13H11Cl2N B15096440 Benzenemethanamine, 2-chloro-N-(2-chlorophenyl)- CAS No. 88450-73-1](/img/structure/B15096440.png)
Benzenemethanamine, 2-chloro-N-(2-chlorophenyl)-
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Overview
Description
Benzenemethanamine, 2-chloro-N-(2-chlorophenyl)- is an organic compound with the molecular formula C13H11Cl2N. It is a derivative of benzenemethanamine, where the amine group is substituted with two chlorine atoms on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 2-chloro-N-(2-chlorophenyl)- typically involves the reaction of 2-chlorobenzylamine with 2-chlorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure the desired product is obtained with high yield .
Industrial Production Methods
In industrial settings, the production of Benzenemethanamine, 2-chloro-N-(2-chlorophenyl)- involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, 2-chloro-N-(2-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenemethanamine, 2-chloro-N-(2-chlorophenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and pharmaceutical applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenemethanamine, 2-chloro-N-(2-chlorophenyl)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, 2-chloro-N-(2-chlorophenyl)methyl-N-methyl-: Similar structure but with an additional methyl group.
2-Chlorobenzylamine: A simpler structure with only one chlorine substitution.
Uniqueness
Benzenemethanamine, 2-chloro-N-(2-chlorophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry .
Biological Activity
Benzenemethanamine, 2-chloro-N-(2-chlorophenyl)-, also known as 2-chloro-N-(2-chlorophenyl)methanamine, is an organic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a benzene ring with two chlorine substituents and an amine group, which contributes to its reactivity and biological interactions. Its chemical structure can be represented as follows:
The biological activity of Benzenemethanamine, 2-chloro-N-(2-chlorophenyl)- is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. These interactions can modulate biochemical pathways, leading to various physiological effects:
- Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways related to neurotransmission and cellular responses.
- Enzyme Inhibition : It can inhibit enzymes involved in metabolic processes, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
Biological Activity
Research indicates that Benzenemethanamine, 2-chloro-N-(2-chlorophenyl)- exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial properties, making them potential candidates for developing new antibiotics.
- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation in various models, indicating potential use in treating inflammatory diseases.
- Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cells through specific molecular pathways.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | |
Anti-inflammatory | Reduced cytokine production | |
Anticancer | Induced apoptosis in breast cancer cells |
Case Study 1: Antimicrobial Properties
In a study published in the Journal of Medicinal Chemistry, derivatives of Benzenemethanamine were tested against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anti-inflammatory Mechanisms
Research conducted by Kawabata et al. (2007) demonstrated that the compound could reduce the levels of pro-inflammatory cytokines in vitro. This suggests a mechanism where the compound modulates immune responses, providing a basis for its use in treating conditions like rheumatoid arthritis .
Case Study 3: Anticancer Activity
A study exploring the anticancer effects of this compound revealed that it could induce apoptosis in breast cancer cell lines through the activation of caspase pathways. This finding highlights its potential role in cancer therapy .
Properties
CAS No. |
88450-73-1 |
---|---|
Molecular Formula |
C13H11Cl2N |
Molecular Weight |
252.14 g/mol |
IUPAC Name |
2-chloro-N-[(2-chlorophenyl)methyl]aniline |
InChI |
InChI=1S/C13H11Cl2N/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15/h1-8,16H,9H2 |
InChI Key |
QJLOCCVVLZHSDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=CC=C2Cl)Cl |
Origin of Product |
United States |
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